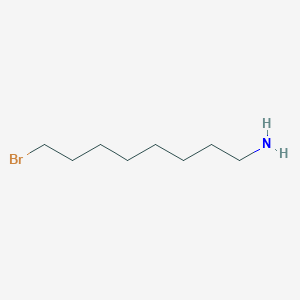
8-Bromooctan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromooctan-1-amine is an organic compound with the molecular formula C8H18BrN. It is a derivative of octanamine, where a bromine atom is substituted at the eighth carbon position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Bromooctan-1-amine can be synthesized through the reaction of 8-bromo-1-octanol with ammonia or an amine. The reaction typically involves heating the reactants in the presence of a solvent such as ethanol or methanol. The reaction conditions may vary, but a common method involves refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of octan-1-amine. This process involves the reaction of octan-1-amine with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is carried out under controlled conditions to prevent over-bromination and to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The amine group in this compound can be oxidized to form corresponding nitriles or amides under specific conditions.
Reduction Reactions: The compound can be reduced to form octan-1-amine by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 8-hydroxyoctan-1-amine, 8-cyanooctan-1-amine, or 8-thiooctan-1-amine.
Oxidation: Formation of octanenitrile or octanamide.
Reduction: Formation of octan-1-amine
Aplicaciones Científicas De Investigación
8-Bromooctan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 8-Bromooctan-1-amine involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be displaced by other nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the amine group can participate in various reactions, including condensation and coupling reactions, to form more complex molecules .
Comparación Con Compuestos Similares
8-Bromo-1-octanol: Similar in structure but contains a hydroxyl group instead of an amine group.
Octan-1-amine: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
8-Bromo-1-octanoic acid: Contains a carboxyl group instead of an amine group, leading to different reactivity and applications.
Uniqueness: 8-Bromooctan-1-amine is unique due to the presence of both a bromine atom and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile reagent in various scientific and industrial applications .
Propiedades
IUPAC Name |
8-bromooctan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrN/c9-7-5-3-1-2-4-6-8-10/h1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYRLKFOPJMWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
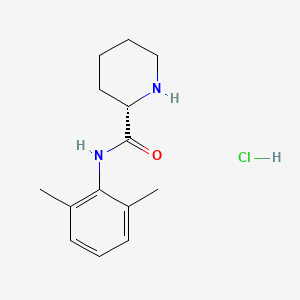
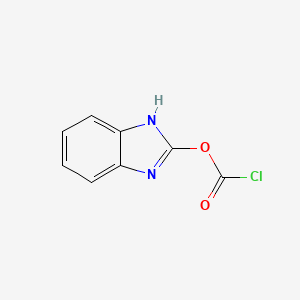
![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)

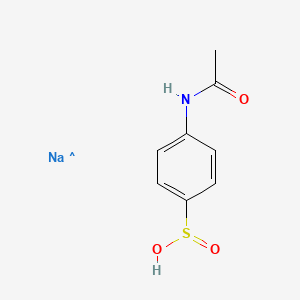
![rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B12822505.png)

![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
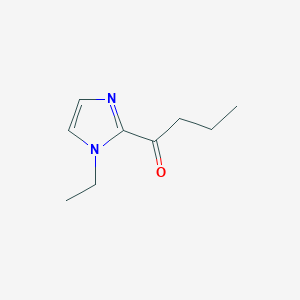

![4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12822534.png)
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B12822545.png)
![2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12822546.png)

